N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c17-12-1-3-13(4-2-12)18-14(22)11-25-16-20-19-15(24-16)5-6-21-7-9-23-10-8-21/h1-4H,5-11H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJFZPXSYHSEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its bioisosteric properties that enhance the pharmacological profile of drug candidates. The presence of a morpholine moiety contributes to its solubility and bioavailability. The fluorophenyl group enhances the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.28 | |
| MCF-7 (Breast Cancer) | 8.107 | |
| A549 (Lung Cancer) | <0.1 |
These values suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and inhibition of key signaling pathways such as ERK1/2.
The biological activity of this compound is attributed to its ability to modulate several cellular pathways:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented in studies involving similar oxadiazole derivatives.
- Antioxidant Properties : Some oxadiazole derivatives exhibit antioxidant activity, which can reduce oxidative stress in cancer cells.
Case Studies
A study published in Molecules demonstrated that oxadiazole derivatives showed selective cytotoxicity towards cancer cells compared to normal cells. The study highlighted that modifications to the oxadiazole ring significantly influenced the anticancer activity of these compounds .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds revealed that electron-withdrawing groups like fluorine enhance biological activity by improving the compound's ability to interact with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
